2(3H)-Benzothiazolethione, 3-[[(2-nitrophenyl)amino]methyl]-
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Overview
Description
2(3H)-Benzothiazolethione, 3-[[(2-nitrophenyl)amino]methyl]- is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a nitrophenyl group and an amino-methyl group attached to the benzothiazolethione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolethione, 3-[[(2-nitrophenyl)amino]methyl]- typically involves multiple steps. One common method starts with the preparation of the benzothiazolethione core, followed by the introduction of the nitrophenyl and amino-methyl groups. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the Gewald reaction is a known method for synthesizing thiophene derivatives, which can be adapted for benzothiazolethione synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzothiazolethione, 3-[[(2-nitrophenyl)amino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides, while reduction of the nitro group can produce corresponding amines .
Scientific Research Applications
2(3H)-Benzothiazolethione, 3-[[(2-nitrophenyl)amino]methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2(3H)-Benzothiazolethione, 3-[[(2-nitrophenyl)amino]methyl]- exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may result from the inhibition of bacterial enzyme systems, while its anticancer properties could be due to the induction of apoptosis in cancer cells. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: Known for its polymorphic forms and use as an intermediate in drug synthesis.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits antimicrobial and anticancer activities.
Uniqueness
2(3H)-Benzothiazolethione, 3-[[(2-nitrophenyl)amino]methyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds .
Properties
CAS No. |
63304-31-4 |
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Molecular Formula |
C14H11N3O2S2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-[(2-nitroanilino)methyl]-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C14H11N3O2S2/c18-17(19)11-6-2-1-5-10(11)15-9-16-12-7-3-4-8-13(12)21-14(16)20/h1-8,15H,9H2 |
InChI Key |
OBMSSMBJKPIZPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCN2C3=CC=CC=C3SC2=S)[N+](=O)[O-] |
Origin of Product |
United States |
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